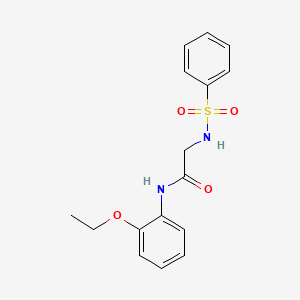
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as CHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CHQ belongs to the class of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to modulate the activity of the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide inhibits the activity of COX-2, MMPs, and PDEs, which are involved in inflammation and cancer progression. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In vivo studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has anti-inflammatory and anti-cancer activities. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide may have potential as a treatment for viral infections, such as COVID-19. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the condensation reaction between 2-aminobenzamide and cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to yield N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. The yield of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been studied for its potential therapeutic properties in various areas of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been studied for its ability to modulate the immune system and as a potential treatment for autoimmune diseases. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQAQECFQFCVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

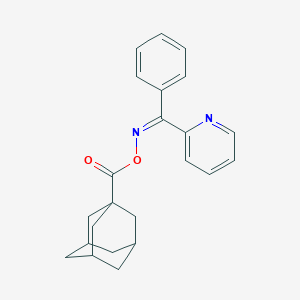

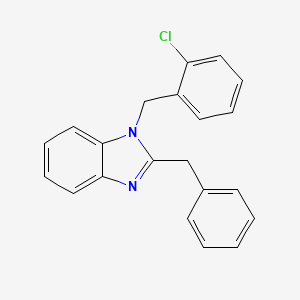




![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

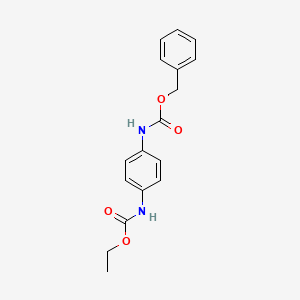
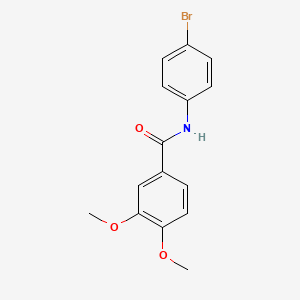

![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
